molecular formula C11H17Cl2NO B1432802 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride CAS No. 1864063-66-0

5-(3-Chlorophenoxy)pentan-1-amine hydrochloride

Cat. No. B1432802
CAS RN: 1864063-66-0
M. Wt: 250.16 g/mol
InChI Key: SPCPFIHGCFFQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorophenoxy)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17Cl2NO. It has a molecular weight of 250.16 g/mol . This compound is intended for research use only.

Scientific Research Applications

Chlorophenols and Environmental Considerations

Chlorophenols, including compounds structurally related to "5-(3-Chlorophenoxy)pentan-1-amine hydrochloride," have been studied extensively due to their environmental impact and chemical properties. Chlorophenols are recognized for their role as precursors to dioxins in thermal processes, such as Municipal Solid Waste Incineration (MSWI). A study by Peng et al. (2016) highlights the correlation between chlorophenols and dioxins, emphasizing the importance of understanding the pathways through which chlorophenols contribute to environmental pollution and their potential transformation into more harmful compounds like dioxins through incomplete combustion and other chemical reactions (Peng et al., 2016).

Pentane-1,5-diol in Dermatology

Research on pentane-1,5-diol, a compound with a similar pentane backbone to "5-(3-Chlorophenoxy)pentan-1-amine hydrochloride," has been conducted in the context of dermatology. Sundberg and Faergemann (2008) evaluated the efficacy and safety of pentane-1,5-diol in topical pharmaceutical formulations, finding it to be effective and safe for use, highlighting its potential benefits over other diols in drug delivery and antimicrobial properties (Sundberg & Faergemann, 2008).

properties

IUPAC Name

5-(3-chlorophenoxy)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13;/h4-6,9H,1-3,7-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCPFIHGCFFQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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